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Abstract
JBJ-07-149 is a potent and selective allosteric inhibitor of the epidermal growth factor receptor

(EGFR) harboring the L858R/T790M mutations, a common mechanism of resistance to first-

and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer

(NSCLC). While exhibiting modest activity as a standalone agent in cellular assays, JBJ-07-
149 serves as a crucial chemical scaffold for the development of more advanced therapeutic

modalities, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide

provides an in-depth overview of JBJ-07-149, its derivative PROTAC DDC-01-163, their

mechanism of action, and the experimental methodologies used to characterize their activity.

Introduction to JBJ-07-149 and Mutant EGFR
Inhibition
The L858R mutation in EGFR is a primary driver of NSCLC, and while initially sensitive to TKIs,

tumors often acquire a secondary T790M "gatekeeper" mutation, rendering these therapies

ineffective. JBJ-07-149 was developed as a mutant-selective allosteric inhibitor, binding to a

pocket distinct from the ATP-binding site. This allosteric inhibition provides a novel strategy to

overcome TKI resistance.
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JBJ-07-149 potently inhibits the in vitro catalytic activity of the EGFR L858R/T790M mutant.

However, its anti-proliferative effects in cellular models are more pronounced when used in

combination with cetuximab, an antibody that blocks the EGFR ligand-binding domain. The

primary significance of JBJ-07-149 in cancer research lies in its role as the EGFR-targeting

warhead in the design of PROTACs.

DDC-01-163: A PROTAC Approach to Degrade
Mutant EGFR
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to

eliminate target proteins. DDC-01-163 is a PROTAC that links JBJ-07-149 to a ligand for the

E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation of mutant EGFR, DDC-

01-163, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of the

mutant EGFR protein, offering a powerful and sustained therapeutic effect.

Quantitative Data Summary
The following tables summarize the key quantitative data for JBJ-07-149 and its derivative,

DDC-01-163, from various in vitro and cellular assays.
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Compound Assay
Target/Cell

Line
Metric Value Reference

JBJ-07-149
In Vitro

Kinase Assay

EGFR

L858R/T790

M

IC₅₀ 1.1 nM [1][2]

JBJ-07-149
Cell

Proliferation

Ba/F3 (EGFR

L858R/T790

M)

EC₅₀ 4.9 µM [1][2]

JBJ-07-149

Cell

Proliferation

(with

Cetuximab)

Ba/F3 (EGFR

L858R/T790

M)

EC₅₀ 0.148 µM [1][2]

DDC-01-163
In Vitro

Kinase Assay

EGFR

L858R/T790

M

IC₅₀ 45 nM [1]

DDC-01-163
Cell

Proliferation

Ba/F3 (EGFR

L858R/T790

M)

EC₅₀ 0.096 µM [1]

DDC-01-163
Cell

Proliferation

Ba/F3 (EGFR

L858R/T790

M/C797S)

EC₅₀ 0.041 µM [1]

DDC-01-163
Cell

Proliferation

Ba/F3 (EGFR

L858R/T790

M/L718Q)

EC₅₀ 0.028 µM [1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of JBJ-07-149 and DDC-01-163. These protocols are synthesized from publicly available

literature and may require optimization for specific laboratory conditions.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.benchchem.com/pdf/Step_by_Step_Guide_for_Performing_a_CellTiter_Glo_Luminescent_Cell_Viability_Assay.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.benchchem.com/pdf/Step_by_Step_Guide_for_Performing_a_CellTiter_Glo_Luminescent_Cell_Viability_Assay.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.benchchem.com/pdf/Step_by_Step_Guide_for_Performing_a_CellTiter_Glo_Luminescent_Cell_Viability_Assay.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.benchchem.com/product/b15613221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay quantifies the enzymatic activity of recombinant EGFR by measuring the amount of

ADP produced.

Materials:

Recombinant human EGFR L858R/T790M enzyme

JBJ-07-149, DDC-01-163, and control compounds

Poly(Glu, Tyr) 4:1 substrate

ATP

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50

µM DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white plates

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add the test compounds and the EGFR L858R/T790M enzyme in kinase

buffer.

Incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

Incubate the reaction for 60 minutes at room temperature.

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30 minutes at room temperature.
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Measure the luminescence using a plate reader.

Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound

concentration.

Cell Proliferation Assay (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP

present.

Materials:

Ba/F3 cells engineered to express wild-type or mutant EGFR (L858R/T790M,

L858R/T790M/C797S, L858R/T790M/L718Q)

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

JBJ-07-149, DDC-01-163, and control compounds

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Opaque-walled 96-well plates

Procedure:

Seed the Ba/F3 cells in 96-well plates at a predetermined density and allow them to attach

overnight.

Treat the cells with serial dilutions of the test compounds.

Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

Equilibrate the plates to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.

Calculate the EC₅₀ values by plotting the percentage of cell viability against the compound

concentration.

Western Blot for EGFR Degradation
This technique is used to detect and quantify the levels of total and phosphorylated EGFR in

cell lysates.

Materials:

Ba/F3 cells expressing mutant EGFR

JBJ-07-149, DDC-01-163, and control compounds

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-total EGFR, anti-phospho-EGFR (Tyr1068), anti-tubulin (loading

control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Seed and treat the cells with the test compounds for the desired time points (e.g., 6, 24, 48

hours).

Lyse the cells in ice-cold lysis buffer.
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Quantify the protein concentration of the lysates.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Wash the membrane and detect the protein bands using a chemiluminescent substrate and

an imaging system.

Perform densitometry analysis to quantify the protein levels, normalizing to the loading

control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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